N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide
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Overview
Description
N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its intricate structure, which includes multiple functional groups such as quinazoline, fluorophenyl, and piperidine moieties. The presence of these groups suggests that the compound may exhibit a range of biological activities, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Quinazoline Moiety: This step involves the reaction of 6,7-dimethoxyquinazoline with appropriate reagents to introduce the desired functional groups.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorine atom is substituted with a suitable nucleophile.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction, where the appropriate precursors are reacted under specific conditions to form the desired ring structure.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target compound. This step typically requires the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can be achieved through the use of advanced techniques such as flow chemistry, which allows for continuous production of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinazoline derivatives with additional oxygen-containing functional groups, while reduction reactions may yield reduced forms of the compound with fewer double bonds.
Scientific Research Applications
N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide has a range of scientific research applications, including:
Medicinal Chemistry: The compound is of interest for its potential therapeutic properties, particularly in the treatment of diseases such as cancer and neurological disorders.
Biological Research: The compound can be used as a tool to study various biological processes, such as cell signaling and enzyme activity.
Chemical Biology: The compound can be used to probe the structure and function of biological molecules, such as proteins and nucleic acids.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cell behavior and function.
Comparison with Similar Compounds
N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide can be compared with other similar compounds, such as:
N-{4-[(6,7-dimethoxyquinazolin-4-yl)oxy]phenyl}-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide: This compound shares a similar quinazoline moiety but differs in the substituents attached to the phenyl ring.
2-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)-N-(1-isopropyl-1H-pyrazol-4-yl)acetamide: This compound also contains a quinazoline moiety but has different substituents on the phenyl ring and a pyrazole group instead of a piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C35H33F2N5O6 |
---|---|
Molecular Weight |
657.7 g/mol |
IUPAC Name |
N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C35H33F2N5O6/c1-18-4-6-21-31-23(13-26(37)32(21)41-10-8-20(43)9-11-41)33(44)24(16-42(18)31)34(45)40-19-5-7-28(25(36)12-19)48-35-22-14-29(46-2)30(47-3)15-27(22)38-17-39-35/h5,7,12-18,20,43H,4,6,8-11H2,1-3H3,(H,40,45) |
InChI Key |
SRXCPBOKWGKZRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)NC5=CC(=C(C=C5)OC6=NC=NC7=CC(=C(C=C76)OC)OC)F |
Origin of Product |
United States |
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